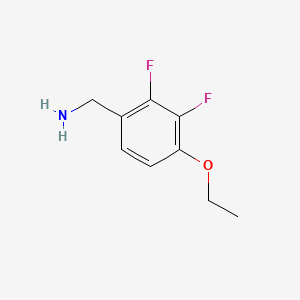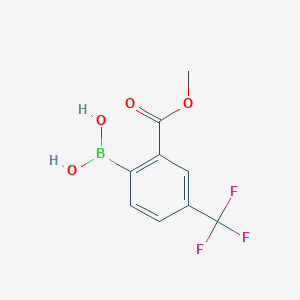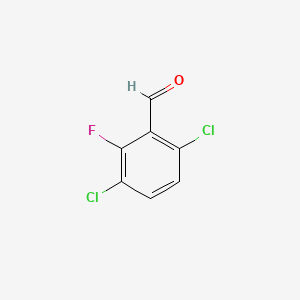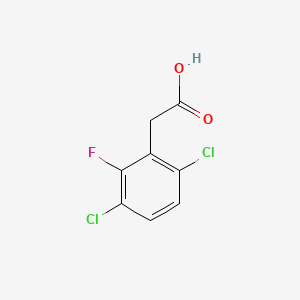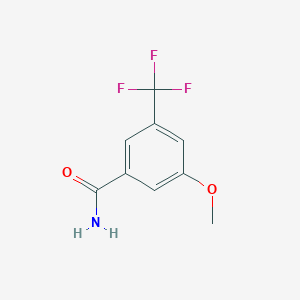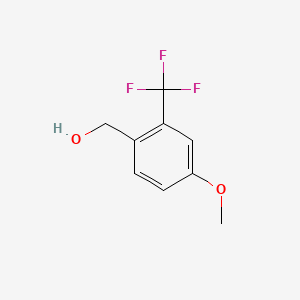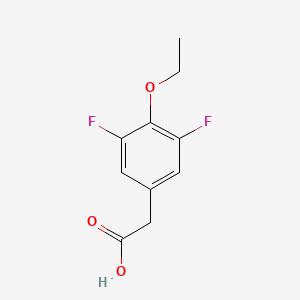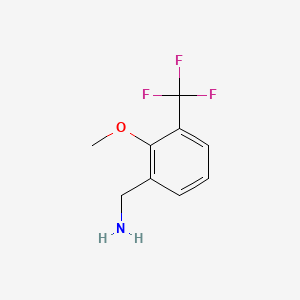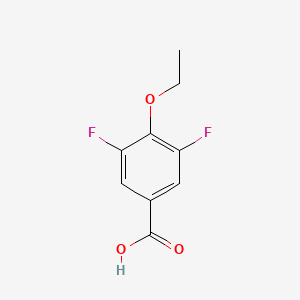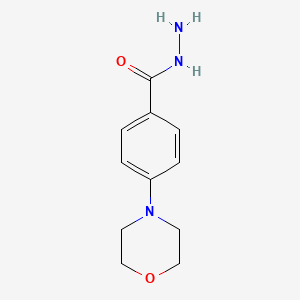![molecular formula C13H19Cl2N3 B1390796 [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride CAS No. 1185299-33-5](/img/structure/B1390796.png)
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride
Descripción general
Descripción
“[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2N3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-8-11 (2)16 (15-10)13-6-4-12 (5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.22 . Other properties such as density, boiling point, vapor pressure, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole-Based Ligands
Pyrazole-based ligands: are crucial in the field of coordination chemistry. The compound can be used to synthesize ligands that exhibit unique coordination properties with metal ions. These ligands are essential for developing metalloenzymes, which are proteins containing metal ions that perform vital biological functions .
Catalytic Activity in Oxidation Reactions
The compound serves as a precursor in the synthesis of ligands that demonstrate catalytic properties in oxidation reactions, such as the oxidation of catechol to o-quinone. This reaction is significant in the study of enzymatic activities and the development of new catalytic processes .
Antileishmanial and Antimalarial Research
In the realm of medicinal chemistry, this compound has been evaluated for its antileishmanial and antimalarial activities. Molecular docking studies have shown that derivatives of this compound fit well into the active sites of target enzymes, suggesting potential as therapeutic agents .
Kinase Inhibition
Derivatives of this compound have shown promise in kinase inhibition , which is a critical area of research for the treatment of various diseases, including cancer. Kinase inhibitors can regulate the activity of enzymes that control cell functions, making them valuable in targeted therapies .
Antimicrobial and Anti-inflammatory Applications
The pyrazole moiety of the compound is known to exhibit antimicrobial and anti-inflammatory properties. Research into pyrazole derivatives, including this compound, has revealed their potential in treating infections and inflammatory conditions .
Material Science and Organic Synthesis
In material science and organic synthesis, this compound can be utilized to create novel organic materials . Its structural framework allows for the development of new compounds with desirable physical and chemical properties for various applications .
Mecanismo De Acción
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target
Mode of Action
The mode of action of this compound is not clearly defined in the available literature. It’s possible that it interacts with its target in a way that alters the target’s function, leading to downstream effects. More research is needed to elucidate the exact mechanism of interaction .
Biochemical Pathways
Given its potential interaction with the lmptr1 pocket , it may influence pathways related to this protein
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting potential antiparasitic effects
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGBOPIGANWEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



